
Letermovir
Übersicht
Beschreibung
Letermovir is an antiviral drug used for the treatment of cytomegalovirus (CMV) infections . It has been tested in CMV infected patients with allogeneic stem cell transplants and may also be useful for other patients with a compromised immune system such as those with organ transplants or HIV infections . The drug was initially developed by the anti-infective division at Bayer, which became AiCuris Anti-infective Cures AG through a spin-out and progressed the development to end of Phase 2 before the project was sold to Merck & Co for Phase 3 development and approval .
Synthesis Analysis
The development of a concise asymmetric synthesis of the antiviral development candidate letermovir is reported, proceeding in >60% yield over a total of seven steps from commercially available materials . Key to the effectiveness of this process is a novel cinchonidine-based PTC-catalyzed aza-Michael reaction to configure the single stereocenter .
Molecular Structure Analysis
Letermovir has a chemical formula of C29H28F4N4O4 . Its exact mass is 572.20 and its molecular weight is 572.561 .
Chemical Reactions Analysis
Letermovir is a potent inhibitor of the viral enzyme CMV deoxyribonucleic acid (DNA) terminase, which cleaves newly synthesized CMV DNA into individual viral genomes and guides them into empty viral capsids . Inhibition of CMV terminase leads to a block of viral spread .
Physical And Chemical Properties Analysis
Letermovir appears as a clear, odourless liquid . It has a pH of 7.5 . Other physical and chemical properties such as melting point, boiling point, and density are not available .
Wissenschaftliche Forschungsanwendungen
Prophylaxis for Cytomegalovirus (CMV) Infection in Hematopoietic Cell Transplant Recipients
Letermovir is used as a prophylactic treatment to prevent CMV infection in adult hematopoietic cell transplant recipients . The drug has been shown to be effective in preventing CMV reactivation in these patients, particularly those at high risk due to the development of graft versus host disease (GVHD) .
Treatment of CMV Infection in Transplant Recipients
In addition to its prophylactic use, Letermovir has also been used to treat CMV infection in transplant recipients . An observational study found that Letermovir was effective in treating CMV infection in these patients .
Prevention of CMV Disease in Allogenic Hematopoietic Stem Cell Transplantation (allo-HSCT) Recipients
Letermovir is used to prevent CMV disease in patients undergoing allo-HSCT . A post-marketing surveillance study in Japan found that Letermovir was safe and effective in preventing CMV disease in these patients .
Treatment of GVHD in Allo-HCT Patients
Patients with GVHD are at a higher risk of developing CMV infection. Letermovir has been shown to significantly reduce the incidence of CMV infection in these patients when used as a prophylactic treatment .
Risk-Based Use Strategy in CMV-Positive Allogeneic Hematopoietic Cell Recipients
A risk-based strategy of using Letermovir has shown promising efficacy in CMV-positive allogeneic hematopoietic cell recipients .
Secondary Prophylaxis Post Allo-HSCT
Letermovir is also used as a secondary prophylaxis post allo-HSCT . This application of the drug is currently being reviewed and could potentially be a future application .
Wirkmechanismus
Target of Action
Letermovir primarily targets the DNA terminase complex of the cytomegalovirus (CMV) . This complex, consisting of multiple subunits (pUL51, pUL56, and pUL89), is crucial for the processing of viral DNA .
Mode of Action
Letermovir inhibits the activity of the DNA terminase complex of CMV . The DNA terminase complex cuts the single repeating strand of viral DNA into individual viral genomes, which are then packaged into mature viral particles . By inhibiting this complex, Letermovir prevents the production of mature viral genomes and the formation of viable viral particles .
Biochemical Pathways
The biochemical pathway affected by Letermovir is the viral DNA processing pathway . By inhibiting the DNA terminase complex, Letermovir disrupts the normal processing of viral DNA, preventing the formation and release of infectious virus particles .
Pharmacokinetics
Letermovir exhibits an estimated bioavailability of 37% . It is metabolized to a minor extent through glucuronidation via UGT1A1/1A3 . The drug has a protein binding rate of 98.2% and an elimination half-life of 12 hours . Letermovir is primarily excreted via feces (93.3%), with less than 2% excreted via the kidneys . Renal impairment can increase exposure to Letermovir, although age is a confounding factor .
Result of Action
The molecular effect of Letermovir’s action is the inhibition of the DNA terminase complex, which prevents the production of mature viral genomes and viable viral particles . On a cellular level, this results in the prevention of CMV replication, thereby reducing the risk of CMV infection and disease in patients, particularly those who are immunocompromised .
Action Environment
Environmental factors such as the patient’s health status and other medications can influence the action, efficacy, and stability of Letermovir. For instance, cumulative steroid exposure was found to be a strong risk factor for CMV reactivation . Additionally, graft-versus-host disease prophylaxis with post-transplantation cyclophosphamide or calcineurin inhibitors plus mycophenolate were associated with an increased risk of CMV reactivation .
Safety and Hazards
Letermovir is suspected of damaging the unborn child . It may cause damage to organs (Liver, spleen, Blood) through prolonged or repeated exposure if swallowed . Dust contact with the eyes can lead to mechanical irritation . Contact with dust can cause mechanical irritation or drying of the skin . May form explosive dust-air mixture during processing, handling or other means .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F4N4O4/c1-40-20-6-3-5-19(16-20)35-11-13-36(14-12-35)28-34-27-21(7-4-8-22(27)30)23(17-26(38)39)37(28)24-15-18(29(31,32)33)9-10-25(24)41-2/h3-10,15-16,23H,11-14,17H2,1-2H3,(H,38,39)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYSMLBETOMXAG-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)N2C(C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)N2[C@H](C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238683 | |
| Record name | Letermovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CMV relies on a DNA terminase complex consisting of multiple subunits (pUL51, pUL56, and pUL89) for processing of viral DNA. Viral DNA is produced in a single repeating strand which is then cut by the DNA terminase complex into individual viral genomes which can then be packaged into mature viral particles. Letemovir inhibits the activity of this complex to prevent production of mature viral genomes and the production of viable viral particles. The exact nature of Letemovir's binding to this complex is not currently known. Initially, the observation of resistance-causing mutations in pUL56 suggested this subunit was the location of Letemovir binding. However, resistance mutations have now been observed in pUL51, pUL56, and pUL89. It is possible that changes in amino acid sequence in one subunit could result in conformational changes to interacting subunits affecting Letemovir binding or that Letemovir interacts with multiple subunits of the complex but evidence towards either of these distinctions has not yet been seen. pUL89 is known to contain the endonuclease activity of the complex but because all members of the complex are necessary for targeting as well as protection from proteosomal degradation, it is difficult to discern if Letemovir inhibits pUL89's activity directly. | |
| Record name | Letermovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12070 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Letermovir | |
CAS RN |
917389-32-3 | |
| Record name | Letermovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917389-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Letermovir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917389323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Letermovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12070 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Letermovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-2-{8-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LETERMOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H09Y5WO1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Q & A
Q1: What is the mechanism of action of Letermovir?
A1: Letermovir is a potent antiviral agent specifically targeting human cytomegalovirus (HCMV). Unlike traditional antivirals like ganciclovir that inhibit viral DNA polymerase, Letermovir disrupts the viral terminase complex. It achieves this by binding to the UL56 subunit of the terminase complex, thereby inhibiting the cleavage of concatemeric strands of viral DNA. [, ] This halts the production of mature viral genomes, effectively blocking viral replication. [, ]
Q2: What are the downstream effects of Letermovir's interaction with the terminase complex?
A2: By binding to the UL56 subunit and inhibiting the terminase complex, Letermovir prevents the cleavage of viral DNA concatemers. [, ] This disruption halts the packaging of viral DNA into mature virions, effectively blocking the release of infectious viral particles. [, ]
Q3: What is the molecular formula and weight of Letermovir?
A3: Regrettably, the provided research excerpts do not disclose the molecular formula or weight of Letermovir. A comprehensive literature search beyond these abstracts would be needed to provide this information.
Q4: Is there any available spectroscopic data characterizing Letermovir's structure?
A4: The research excerpts provided do not delve into the spectroscopic characterization of Letermovir. A more in-depth literature review would be required for this information.
Q5: How is Letermovir absorbed and metabolized in the body?
A5: Letermovir can be administered both orally and intravenously. [, ] It is primarily metabolized in the liver, with glucuronidation by UGT1A1/3 enzymes playing a key role. [] Unchanged Letermovir and its glucuronide metabolite are mainly excreted in the feces. []
Q6: Does Letermovir interact with drug transporters?
A6: Yes, Letermovir interacts with several drug transporters. It acts as a substrate for P-glycoprotein (P-gp) and organic anionic transporting polypeptides (OATPs), specifically OATP1B1/3. [] Furthermore, Letermovir can inhibit these transporters, as well as others like OATP2B1, OAT3, OCT2, BCRP, and BSEP. []
Q7: What cell-based assays have been used to demonstrate Letermovir's antiviral activity?
A7: While the provided abstracts don't specify particular cell-based assays, in vitro studies evaluating Letermovir's antiviral activity likely employed cell lines permissive to HCMV infection. These could include human foreskin fibroblasts (HFFs) or other cell lines like MRC-5. These assays would measure the reduction in viral replication and spread in the presence of Letermovir.
Q8: Have animal models been used to evaluate Letermovir's efficacy?
A8: While the provided abstracts do not specifically mention animal model studies, such models are standard practice in antiviral drug development. It is highly probable that animal models like mice with humanized immune systems or other susceptible animal models were used to assess Letermovir's efficacy and safety before proceeding to clinical trials.
Q9: What were the main findings of clinical trials evaluating Letermovir?
A11: Clinical trials have shown that Letermovir prophylaxis significantly reduces the incidence of clinically significant CMV infection (csCMVi) compared to placebo or preemptive therapy in CMV-seropositive hematopoietic stem cell transplant recipients. [, ] Letermovir also demonstrated a favorable safety profile in these trials. [, ]
Q10: Are there any known mechanisms of resistance to Letermovir?
A12: Yes, resistance to Letermovir has been observed, primarily through mutations in the UL56 gene, which encodes the viral terminase subunit targeted by the drug. [, ] The most frequently reported mutation is C325Y. [] These mutations can confer varying levels of resistance to Letermovir, emphasizing the need for resistance monitoring.
Q11: Does Letermovir show cross-resistance with other antiviral drugs?
A13: Letermovir's unique mechanism of action, targeting the viral terminase complex, distinguishes it from other classes of antivirals like ganciclovir, which target viral DNA polymerase. Therefore, Letermovir demonstrates no cross-resistance with ganciclovir or other existing anti-CMV drugs. [, ] This makes Letermovir a valuable therapeutic option for patients infected with ganciclovir-resistant CMV strains. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

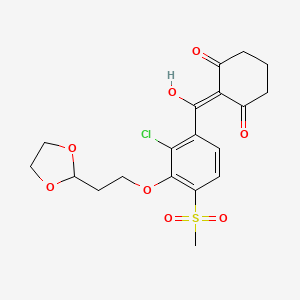




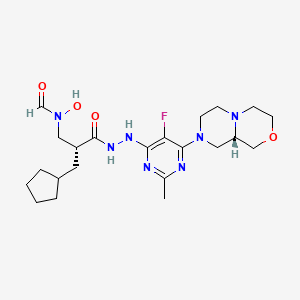

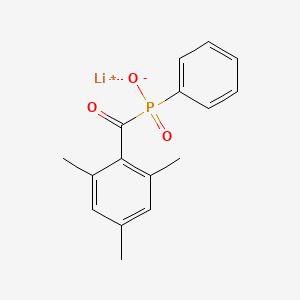
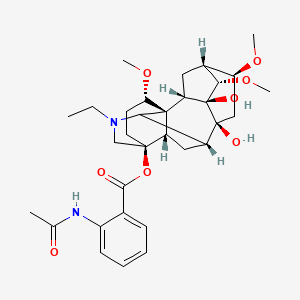
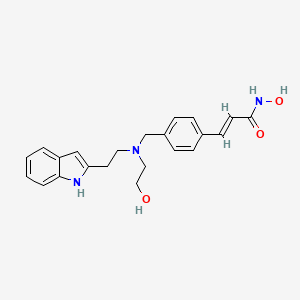
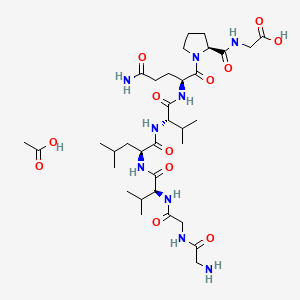
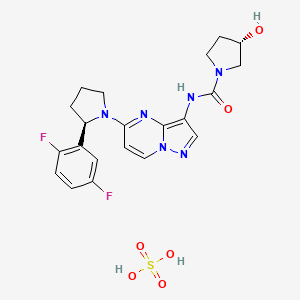
![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)
![(S)-2-(1-((6-amino-5-cyanopyrimidin-4-yl)amino)ethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B608471.png)